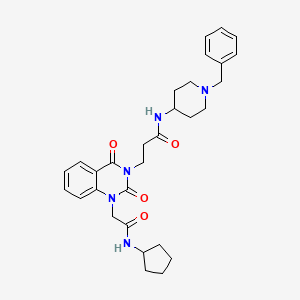

N-(1-benzylpiperidin-4-yl)-3-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O4/c36-27(31-24-14-17-33(18-15-24)20-22-8-2-1-3-9-22)16-19-34-29(38)25-12-6-7-13-26(25)35(30(34)39)21-28(37)32-23-10-4-5-11-23/h1-3,6-9,12-13,23-24H,4-5,10-11,14-21H2,(H,31,36)(H,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBPLSDQXJJICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzylpiperidin-4-yl)-3-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and pain management. This compound features a unique structural combination of a piperidine ring and a quinazolinone moiety, suggesting diverse biological interactions that may be exploited for pharmacological purposes.

Structural Characteristics

The compound can be dissected into its core structural components:

- Piperidine Ring : This structure is known for its role in various biological activities, including modulation of neurotransmitter systems.

- Quinazolinone Moiety : Compounds containing this moiety have been implicated in anticancer activity and inhibition of specific enzymes like PARP14.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, similar compounds have been identified as inhibitors of PARP14, which is crucial in cancer cell proliferation and survival. The presence of the quinazolinone structure in this compound suggests it may also inhibit cancer cell growth through similar mechanisms .

Pain Modulation

Preliminary studies highlight the compound's potential in pain management. It may interact with sigma receptors involved in pain signaling pathways. For example, related compounds have shown efficacy in models of neuropathic pain by modulating central sensitization processes . The dual-targeting potential against both cancer and neuropathic pain pathways positions this compound as a promising candidate for further development.

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic synthesis techniques aimed at achieving high purity and yield for biological testing. The interaction studies are critical for understanding the compound's mechanism of action. Initial findings suggest that it may engage with sigma receptors and other targets relevant to pain signaling pathways .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals interesting insights into their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methylbenzyl)piperidin-4-amine | Piperidine ring with methyl substitution | Antidepressant properties |

| 6-aminoquinazoline | Quinazoline structure | Anticancer activity |

| 2-cyclopentylaminoquinazoline | Cyclopentyl group attached to quinazoline | Pain modulation |

The uniqueness of this compound lies in its ability to potentially target multiple biological pathways simultaneously .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of compounds related to this compound:

- Neuropathic Pain Model : In a study involving capsaicin-induced mechanical allodynia, compounds structurally related to this compound demonstrated robust antiallodynic effects by antagonizing sigma receptors .

- Anticancer Activity : A review of quinazolinone derivatives indicated their potential as effective agents against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Scientific Research Applications

Oncology

Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-3-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide exhibit significant biological activities against cancer cells. Notably, quinazolinones have been identified as inhibitors of PARP14 (Poly(ADP-ribose) polymerase 14), which is a target in cancer therapy. The dual-targeting potential of this compound makes it a candidate for further investigation in cancer treatment protocols.

Pain Management

The compound shows potential utility in treating neuropathic pain. Studies have demonstrated that related compounds can modulate pain pathways, suggesting that this compound may also interact with sigma receptors and other targets involved in pain signaling pathways. This interaction could elucidate its mechanism of action and inform further development as a therapeutic agent.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Piperidine Ring : Utilizing standard piperidine synthesis techniques.

- Quinazolinone Synthesis : Employing known methods for synthesizing quinazolinones.

- Final Coupling Reaction : Combining the piperidine derivative with the modified quinazolinone.

These synthetic pathways are crucial for obtaining the compound in sufficient purity and yield for biological testing.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of compounds related to this compound:

- Anticancer Activity : Research has shown that quinazolinone derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

- Pain Modulation : Studies indicate that compounds targeting sigma receptors can effectively alleviate neuropathic pain by modulating neurotransmitter release.

Q & A

Basic Research Questions

Q. What are the key synthetic intermediates and reaction steps for preparing N-(1-benzylpiperidin-4-yl)-3-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine and quinazolinone moieties. For example, coupling reactions (e.g., propionic anhydride-mediated acylation) and cyclization steps are critical. A reflux step under inert atmosphere (argon) with propionic anhydride (10 mL, 12 h) followed by basification and extraction (CHCl₃) yields intermediates, as demonstrated in analogous piperidine-carboxamide syntheses . Key intermediates include 1-benzyl-4-phenylamino-piperidine derivatives, characterized via ¹H/¹³C NMR and GC/MS .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare ¹H/¹³C chemical shifts (e.g., aromatic protons at δ 7.24–7.40 ppm, methylene groups at δ 3.66 ppm) with reference spectra .

- GC/MS : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 380 for related compounds) and fragmentation patterns .

- HPLC : Employ ≥98% purity thresholds with C18 columns and gradient elution (e.g., acetonitrile/water) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the quinazolinone-cyclopentylamino ethyl moiety amid competing side reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, stoichiometry). For example, optimize cyclopentylamine coupling by varying equivalents (1.2–2.0 eq.) and reaction time (6–24 h) .

- Bayesian Optimization : Apply heuristic algorithms to prioritize high-yield conditions (e.g., 79.9% yield achieved via anhydride-mediated acylation in propionic anhydride vs. lower yields in alternative routes).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track carbonyl stretching (1700–1750 cm⁻¹) and intermediate formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during structural elucidation?

- Methodological Answer :

- Dynamic NMR (DNMR) : Probe rotational barriers in amide bonds (e.g., cyclopentylamino group conformation) by variable-temperature NMR .

- DFT Calculations : Compare computed ¹³C chemical shifts (e.g., C=O at ~173 ppm) with experimental data to identify conformational discrepancies .

- Isotopic Labeling : Use ¹⁵N-labeled cyclopentylamine to trace coupling efficiency and verify connectivity via HSQC .

Q. How does the benzylpiperidinyl group influence pharmacokinetic properties, and how can this be modeled computationally?

- Methodological Answer :

- Lipophilicity (LogP) : Calculate using fragment-based methods (e.g., XLogP3) to predict enhanced blood-brain barrier penetration (evidenced by benzyl groups in related compounds ).

- Metabolic Stability : Perform MD simulations (e.g., AMBER) to assess CYP3A4-mediated oxidation susceptibility of the piperidine ring .

- Solubility : Apply COSMO-RS models to optimize polar surface area (PSA) via substituent modifications (e.g., methoxy vs. nitro groups) .

Q. What are the limitations of current synthetic routes, and how can flow chemistry address them?

- Methodological Answer :

- Batch Process Challenges : Low yields (<80%) due to poor mixing in viscous solvents (e.g., propionic anhydride) .

- Flow Chemistry Solutions : Use continuous-flow reactors with immobilized catalysts (e.g., packed-bed Pd/C) to enhance heat/mass transfer and reduce reaction time (e.g., from 12 h to 2 h) .

- Case Study : Taber’s method achieved 61% yield via batch, but flow systems could improve reproducibility and scalability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yield reports (e.g., 79.9% vs. 26%) for analogous N-benzyl piperidine derivatives?

- Methodological Answer :

- Reaction Conditions Audit : Compare anhydride purity (freshly distilled vs. aged) and solvent drying (MgSO₄ vs. molecular sieves) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed esters or dimerized intermediates).

- Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. pyridine) to suppress competing pathways .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.